molecular formula C7H12Cl2N2 B1442654 2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride CAS No. 1251762-13-6

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride

Cat. No. B1442654
M. Wt: 195.09 g/mol
InChI Key: UWYUVMBLGWJBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride, commonly referred to as CMIT, is an organic compound used in a variety of scientific research applications. It is a white, crystalline powder with a melting point of approximately 150°C and a boiling point of approximately 135°C. CMIT is a derivative of imidazole and is used in a variety of laboratory experiments. It is also used in the synthesis of other compounds and can be used as a catalyst in certain chemical reactions.

Scientific Research Applications

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

One of the notable applications of 2-(chloromethyl)pyridine hydrochloride is in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . This suggests that the chloromethyl-imidazole derivative could potentially be used in the development of novel MRI contrast agents that are sensitive to specific ions or biological molecules, enhancing the imaging of certain tissues or disease states.

Alkylation Reactions in Organic Synthesis

The compound has been utilized as a reagent in base-catalyzed alkylation reactions. For example, it has been used in the alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF . This indicates its utility in organic synthesis, particularly in the modification of large, complex molecules which can have applications in creating new materials or pharmaceuticals.

Chemical Intermediate in Heterocyclic Compound Synthesis

Compounds like 2-(chloromethyl)quinoline hydrochloride serve as intermediates in the synthesis of heterocyclic compounds . The imidazole derivative could similarly act as an intermediate in creating new heterocyclic structures, which are prevalent in many drugs and agrochemicals.

properties

IUPAC Name

2-(chloromethyl)-1,4,5-trimethylimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2.ClH/c1-5-6(2)10(3)7(4-8)9-5;/h4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYUVMBLGWJBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CCl)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-1,4,5-trimethyl-1H-imidazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.